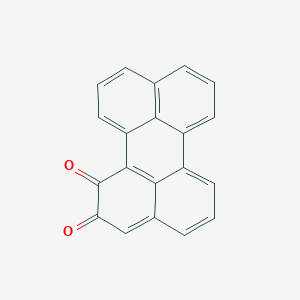
Perylene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perylene-1,2-dione, also known as this compound, is a useful research compound. Its molecular formula is C20H10O2 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Electronics
Organic Photovoltaics
Perylene-1,2-dione derivatives are extensively studied as non-fullerene acceptors in organic photovoltaic devices. Their high electron affinity and thermal stability make them suitable for enhancing the efficiency of organic solar cells. Research indicates that bay-functionalized perylene diimides can significantly improve device performance through optimized molecular design .
Organic Light-Emitting Diodes
Due to their excellent fluorescence properties, perylene derivatives are also employed in organic light-emitting diodes (OLEDs). The ability to tune their optical properties through chemical modifications allows for the development of highly efficient OLED materials .
Photochemistry
Photodegradation Studies
this compound undergoes complex photochemical reactions, leading to various degradation products. Studies have shown that its photodegradation is influenced by environmental factors such as oxygen presence, which affects the yield of specific photoproducts like 1,12-perylenedione and 3,10-perylenedione . Understanding these mechanisms is crucial for assessing the environmental impact of polycyclic aromatic hydrocarbons (PAHs).
Environmental Applications
Adsorption and Extraction
Recent advancements have utilized perylene-based covalent organic frameworks for selective adsorption and extraction processes. These frameworks demonstrate high selectivity for fullerene compounds, making them valuable in environmental remediation efforts .
Case Study 1: Organic Solar Cells
A study focused on the synthesis of bay-functionalized perylene diimides demonstrated their application as effective non-fullerene acceptors in solar cells. The research highlighted the relationship between molecular structure and photovoltaic performance, with optimized designs achieving power conversion efficiencies exceeding 10% .
Case Study 2: Photochemical Behavior
Investigations into the photochemical behavior of this compound revealed that its degradation products vary significantly based on the surrounding environment. This research provided insights into the pathways of PAH degradation and its implications for environmental monitoring .
Summary Table of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Organic Electronics | Non-fullerene acceptors in photovoltaics | Enhanced efficiency with bay-functionalized derivatives |
| OLED materials | Tunable optical properties for efficient light emission | |
| Photochemistry | Photodegradation studies | Environmental factors significantly influence degradation |
| Environmental Science | Adsorption/extraction frameworks | High selectivity for fullerene compounds in remediation |
化学反応の分析
Key Photodegradation Products
HPLC analysis of photodegraded perylene reveals the following product distribution :
| Product | Relative Yield (%) | Molar Absorption Coefficient Ratio* |
|---|---|---|
| 3,10-Perylenedione | ~53.5 | 1/4 (vs. perylene) |
| 1,12-Perylenedione | ~26.8 | 1/8 (vs. perylene) |
| Other diones/diols | ~19.7 | - |
*Based on UV-Vis spectral comparisons at λ = 400 nm.
Diels–Alder Cycloaddition Reactions
Perylene-1,2-dione participates in Diels–Alder (DA) reactions with dienophiles such as maleic anhydride or 1,4-naphthoquinone. For example:
-
Reaction with maleic anhydride in nitrobenzene (solvent/oxidizer) forms a cycloadduct that undergoes further oxidation to coronene bisimides .
-
Reaction with 1,4-naphthoquinone produces naphtho[ghi]perylene-1,4-dione derivatives .
Mechanism :
-
Cycloaddition : The electron-deficient bay region of this compound reacts with electron-rich dienophiles.
-
Oxidative aromatization : The intermediate adduct is oxidized to restore aromaticity.
Domino Cycloaddition–Cycloaromatization
This compound reacts with 1,4-diaryl-1,3-butadiynes in a domino sequence :
-
[4+2] Cycloaddition : One triple bond of the diyne reacts with the bay region.
-
Cycloaromatization : The resulting ethynyl intermediate undergoes intramolecular cyclization to form π-extended perylene derivatives (e.g., benzoperylenes).
Example :
textThis compound + PhC≡C-C≡CPh → Aryl-ethynylbenzo[ghi]perylene → π-extended coronene derivative
Functionalization via Cross-Coupling
This compound derivatives undergo Suzuki–Miyaura coupling and Sonogashira coupling for core expansion:
-
Bromination at the bay region, followed by coupling with arylboronic esters or acetylenes, yields coronene bisimides or helicenes .
-
Photochemical cyclization of ethynyl derivatives further extends the π-system .
Reactivity with Triazolinediones
Triazolinediones undergo cycloaddition to the bay region of this compound, forming tetraazocoronene derivatives :
textThis compound + Triazolinedione → 5,6,11,12-Tetraazocoronene tetracarboxylic acid bisimide
This reaction proceeds without oxidizing agents and achieves high yields (>80%) .
Environmental and Stability Considerations
特性
CAS番号 |
106220-24-0 |
|---|---|
分子式 |
C20H10O2 |
分子量 |
282.3 g/mol |
IUPAC名 |
perylene-1,2-dione |
InChI |
InChI=1S/C20H10O2/c21-16-10-12-6-3-8-14-13-7-1-4-11-5-2-9-15(17(11)13)19(18(12)14)20(16)22/h1-10H |
InChIキー |
IYYMDGDZPDXTGT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=CC(=O)C(=O)C(=C54)C3=CC=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=CC(=O)C(=O)C(=C54)C3=CC=C2 |
同義語 |
perylenequinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















